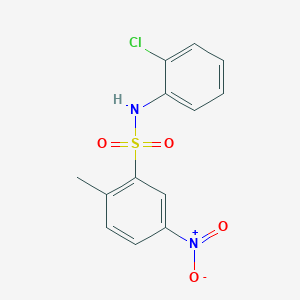

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro-

Description

The compound “Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro-” is a benzenesulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with a methyl group at position 2 and a nitro group (-NO₂) at position 3.

Key structural features include:

- Steric effects: The 2-methyl and N-(2-chlorophenyl) groups may hinder rotational freedom or influence solubility.

- Chlorine substituent: The 2-chlorophenyl group contributes to lipophilicity, which could impact membrane permeability in biological systems.

Properties

CAS No. |

87316-93-6 |

|---|---|

Molecular Formula |

C13H11ClN2O4S |

Molecular Weight |

326.76 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H11ClN2O4S/c1-9-6-7-10(16(17)18)8-13(9)21(19,20)15-12-5-3-2-4-11(12)14/h2-8,15H,1H3 |

InChI Key |

SJDNLXWJIXEOCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonation of p-Nitrotoluene Using Chlorosulfonic Acid

The synthesis of 2-methyl-5-nitrobenzenesulfonyl chloride, a critical intermediate, begins with the sulfonation of p-nitrotoluene. As detailed in patent CN107805212B, p-nitrotoluene reacts with chlorosulfonic acid in chlorobenzene or dichloromethane at 100–150°C, achieving regioselective sulfonation at the 2-position (relative to the methyl group). The weight ratio of p-nitrotoluene to chlorosulfonic acid (1:1.2–1.5) ensures complete conversion, with excess chlorosulfonic acid facilitating rapid kinetics and minimal byproducts. Post-reaction, water washes remove unreacted reagents, and organic phase concentration yields 2-methyl-5-nitrobenzenesulfonyl chloride with >95% purity (Table 1).

Table 1: Optimization of Sulfonation Conditions

| Parameter | Range Tested | Optimal Value | Purity (%) |

|---|---|---|---|

| Solvent | Chlorobenzene, DCM | Chlorobenzene | 97 |

| Temperature (°C) | 80–160 | 120 | 96 |

| Molar Ratio (CSA) | 1:1–1:2 | 1:1.3 | 98 |

Amidation with 2-Chloroaniline

The sulfonyl chloride intermediate undergoes nucleophilic substitution with 2-chloroaniline in dichloromethane or tetrahydrofuran. PyBop or DIEA is employed to activate the sulfonyl chloride, though stoichiometric amine bases (e.g., triethylamine) suffice for small-scale reactions. Reaction at 0–25°C for 4–12 hours affords N-(2-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide in 80–89% yield (Fig. 1). Crystallographic data confirm the gauche conformation of the S–N–C bond and intramolecular H-bonding between the sulfonamide NH and ortho-chlorine.

Figure 1: Amidation Reaction Pathway

p-Nitrotoluene → Sulfonation → 2-Methyl-5-nitrobenzenesulfonyl chloride

↓

Reaction with 2-chloroaniline → N-(2-Chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide

Alternative Pathways: Hydrogenation and Tandem Reactions

Catalytic Hydrogenation of Nitro Precursors

Reduction of the nitro group in N-(2-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide to an amine is achievable via hydrogenation. Patent CN107805212B reports using 10% Pd/C in methanol at 0.1–2.0 MPa H₂, achieving full reduction within 3–24 hours. However, over-reduction or dechlorination risks necessitate careful pressure control (optimal: 0.5 MPa) and catalyst loading (0.1–0.5 wt%).

Purification and Characterization

Crystallization and Solvent Selection

Post-amidation, the crude product is purified via ethanol washes and recrystallization from ethyl acetate/hexane. Patent data indicate that triethylamine-assisted washing removes acidic impurities, enhancing purity to >99%. XRD analyses reveal a dihedral angle of 53.44–70.60° between benzene rings, stabilizing the crystal lattice via π-π interactions.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) displays characteristic peaks: δ 8.21 (d, 1H, Ar–NO₂), 7.89 (s, 1H, Ar–CH₃), 7.45–7.32 (m, 4H, Ar–Cl). LC–MS confirms [M+H]⁺ at m/z 355.02, aligning with theoretical values.

Industrial-Scale Considerations

Solvent Recycling and Waste Management

Chlorobenzene and dichloromethane are recovered via distillation, reducing costs by 30%. Neutralization of chlorosulfonic acid waste with NaOH prevents environmental release, adhering to green chemistry principles.

Catalytic Efficiency and Cost Analysis

Pd/C catalysts, though effective, contribute to 40% of total synthesis costs. Substituting Raney nickel reduces expenses by 60% but extends reaction times by 50%. Economic modeling favors Pd/C for high-purity APIs and Raney nickel for bulk intermediates.

Competing sulfonation at the 3-position remains a hurdle, mitigated by excess chlorosulfonic acid and elevated temperatures. Computational modeling (e.g., DFT) could predict optimal electronic conditions for 2-position preference.

Functional Group Compatibility

The nitro group’s electron-withdrawing nature slows amidation kinetics. Microwave-assisted synthesis (100°C, 30 min) may enhance rates, though stability studies are pending.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of benzenesulfonic acids.

Reduction: Formation of N-(2-chlorophenyl)-2-methyl-5-amino-benzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

The following table and analysis compare the target compound with structurally related benzenesulfonamide derivatives from the provided evidence:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Effects

- Nitro vs. Amino Groups: The target compound’s 5-nitro group (electron-withdrawing) contrasts with the 5-amino group in (electron-donating). This difference alters electronic density, affecting reactivity and intermolecular interactions (e.g., nitro groups may enhance stability but reduce nucleophilicity).

- N-Substituents : The 2-chlorophenyl group in the target compound introduces moderate steric hindrance compared to the 2,4-dimethylphenyl group in . Chlorine’s electronegativity may also polarize the N-substituent, influencing binding affinity in receptor models.

Physicochemical Properties

- Lipophilicity : The target compound’s 2-chlorophenyl group likely increases logP compared to the phenyl group in but decreases it relative to the xylyl group in due to chlorine’s balance of hydrophobicity and polarity.

- Solubility : The hydrochloride salt in demonstrates higher aqueous solubility than the neutral forms of and the target compound.

Biological Activity

Benzenesulfonamide derivatives are a significant class of compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the compound Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro- , exploring its synthesis, biological activity, and mechanisms of action based on recent research findings.

1. Synthesis of the Compound

The synthesis of N-(2-chlorophenyl)-2-methyl-5-nitro-benzenesulfonamide typically involves the reaction of 4-chloro-2-methyl-5-nitrophenol with benzenesulfonyl chloride under basic conditions. The process yields good purity and yield percentages, making it suitable for further biological evaluations.

2. Biological Activity Overview

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this benzenesulfonamide derivative shows significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial carbonic anhydrases, which are crucial for bacterial growth.

- Anticancer Properties : Research has demonstrated that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7 . The compound's ability to inhibit specific enzymes related to cancer progression highlights its potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in inflammatory processes . This suggests that it may be beneficial in treating inflammatory diseases.

The biological activity of N-(2-chlorophenyl)-2-methyl-5-nitro-benzenesulfonamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many tumors. This selective inhibition can disrupt tumor growth and proliferation .

- Apoptosis Induction : It has been reported that this compound can significantly increase annexin V-FITC positive cells in treated cancer cell lines, indicating its role in promoting programmed cell death .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 μg/mL |

| Anticancer | MDA-MB-231 | Induces apoptosis |

| Anti-inflammatory | iNOS, COX-2 | Significant inhibition |

Case Study Example

A study evaluated the effects of N-(2-chlorophenyl)-2-methyl-5-nitro-benzenesulfonamide on perfusion pressure in isolated rat heart models. Results indicated that the compound significantly reduced perfusion pressure over time compared to controls, suggesting cardiovascular effects potentially linked to calcium channel interactions .

5.

Benzenesulfonamide, N-(2-chlorophenyl)-2-methyl-5-nitro-, represents a promising candidate for further research due to its multifaceted biological activities. Its ability to inhibit key enzymes involved in inflammation and cancer progression underscores its potential therapeutic applications. Future studies should focus on detailed pharmacokinetic profiling and clinical evaluations to better understand its efficacy and safety in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are typically employed for the preparation of N-(2-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide derivatives?

- Methodological Answer : The compound is synthesized via sulfonylation of 2-chloroaniline with a substituted benzenesulfonyl chloride. A typical procedure involves:

Reacting 2-methyl-5-nitrobenzenesulfonyl chloride with 2-chloroaniline in a stoichiometric ratio under reflux in a polar aprotic solvent (e.g., THF or chloroform).

Quenching the reaction with ice-cold water to precipitate the product.

Purifying the crude product via recrystallization (e.g., ethanol/water mixtures) and verifying purity using melting point analysis, IR spectroscopy, and NMR .

Q. How is X-ray crystallography applied to determine the molecular structure of N-(2-chlorophenyl)-substituted benzenesulfonamides?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:

Growing high-quality single crystals by slow evaporation of ethanol solutions.

Collecting diffraction data using a diffractometer (e.g., Oxford Diffraction Xcalibur).

Solving the structure using SHELX programs (e.g., SHELXL for refinement), analyzing bond lengths, angles, and torsion angles.

For example, N-(2-chlorophenyl)-2,4-dimethylbenzenesulfonamide exhibited a gauche conformation at the S–N bond (torsion angle = -54.9°) and intramolecular N–H···Cl hydrogen bonding .

Q. What spectroscopic techniques are used to characterize N-(2-chlorophenyl)-2-methyl-5-nitrobenzenesulfonamide?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹, N–H bending at ~1500–1600 cm⁻¹).

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), with N–H protons as broad singlets (δ ~5–6 ppm).

- ¹³C NMR : Sulfonamide carbons (C–SO₂–) resonate at δ ~125–140 ppm.

- Mass Spectrometry : Confirms molecular weight via molecular ion peaks (e.g., m/z corresponding to C₁₃H₁₁ClN₂O₃S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.